2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide
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Overview
Description
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its pyrazolo[1,5-a]pyrimidine core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers are investigating its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of pharmacological effects . They are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that pyrimidine derivatives have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives, which include pyrazolo[1,5-a]pyrimidines, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence a variety of biochemical reactions, although the specific interactions of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide have not been detailed in the literature.
Cellular Effects
Pyrimidine derivatives have been shown to have a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrimidine derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable hydrazine derivative and a β-ketoester or β-diketone.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyrazolo[1,5-a]pyrimidine intermediate.
Carbohydrazide Formation:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide
- 2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide
- 2-(4-Methylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-8-6-12(14(21)18-16)20-13(17-8)7-11(19-20)9-2-4-10(15)5-3-9/h2-7H,16H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOXWBSDHCNMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)NN)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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